molecular formula C11H10ClNO B056583 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone CAS No. 115027-18-4

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone

Cat. No.: B056583
CAS No.: 115027-18-4
M. Wt: 207.65 g/mol
InChI Key: XVEKDVUZMSRMAJ-UHFFFAOYSA-N
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Description

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone is a versatile and high-value chloroacetylated indole derivative primarily employed as a key synthetic intermediate in organic and medicinal chemistry research. Its core utility lies in the reactivity of the α-haloketone moiety, which readily undergoes nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. This makes it an essential building block for the synthesis of more complex heterocyclic systems and for the functionalization of indole scaffolds at the 3-position. Researchers utilize this compound extensively in the exploration and development of novel pharmacologically active molecules, particularly in the domains of kinase inhibitor research and the development of targeted therapeutics. The 6-methyl substituent on the indole ring provides a unique steric and electronic profile, influencing the compound's reactivity and the physicochemical properties of resultant derivatives, thereby offering a distinct avenue for structure-activity relationship (SAR) studies. This reagent is provided with high chemical purity to ensure consistency and reliability in sensitive synthetic workflows, empowering scientists to advance their investigations into new chemical entities and bioactive compounds.

Properties

IUPAC Name

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEKDVUZMSRMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250063
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115027-18-4
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115027-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone typically involves the chlorination of 1-(6-methyl-1H-indol-3-yl)ethanone. One common method includes the reaction of 1-(6-methyl-1H-indol-3-yl)ethanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group by a chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity:
Research has demonstrated that compounds related to 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone exhibit antimicrobial properties. A study evaluated various indole derivatives against bacterial strains, revealing that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria . The compound's structure suggests it could be effective against resistant strains due to its unique mechanism of action.

2. Anticancer Potential:
Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives similar to this compound were tested against various cancer cell lines, demonstrating cytotoxic effects and potential pathways for apoptosis induction .

3. Neuroprotective Effects:
Recent studies indicate that indole derivatives can act as monoamine oxidase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. The structural characteristics of this compound may allow it to interact effectively with MAO enzymes, thus providing neuroprotective benefits .

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial2.50
Compound BAnticancer5.00
Compound CMAO Inhibition1.35

Table 2: Synthesis Methods for Indole Derivatives

Method DescriptionYield (%)Reference
Chloroacetylation of indole85
Reaction with substituted phenols75
Multi-step synthesis via coupling70

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study published in the European Journal of Medicinal Chemistry, a series of indole derivatives were synthesized and evaluated for their antimicrobial properties. Among them, a derivative closely related to this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research
A study focused on the anticancer effects of various indole derivatives found that those with structural similarities to this compound showed significant inhibition of cell growth in breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

2.1 Structural Analogs and Their Key Features
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Biological Activity
2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone C₁₁H₁₀ClNO 207.65 6-methyl, 3-chloro Moderate lipophilicity (predicted XlogP ~1.5) Prostate cancer therapy (Pygo2 inhibition)
2-Chloro-1-(5-fluoro-1-methyl-1H-indol-3-yl)ethanone (9a) C₁₁H₈ClFNO 231.64 5-fluoro, 1-methyl Enhanced metabolic stability due to fluorine Antiproliferative activity
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone C₁₆H₁₁Cl₂NO 304.17 2-(4-chlorophenyl) High steric bulk, increased molecular weight Not reported; likely impacts target binding
2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone C₁₁H₁₀ClNO 207.65 2,7-dimethyl Higher lipophilicity (XlogP ~2.0) Unspecified; structural similarity suggests anticancer potential
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₆ClN₂O 196.61 Azaindole (pyridine ring) Improved solubility due to nitrogen heteroatom Antistaphylococcal activity
1-(6-Chloro-2-hydroxy-1H-indol-3-yl)ethanone C₁₀H₈ClNO₂ 209.63 6-chloro, 2-hydroxy Increased acidity (pKa ~8.35), hydrogen bonding Potential antimicrobial or antioxidant applications

Biological Activity

2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Indole derivatives are known for their ability to bind with high affinity to multiple receptors, influencing a range of biochemical pathways. This compound has been studied for its potential applications in drug development, particularly in creating novel therapeutic agents.

Target Interactions : The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Receptor Binding : Similar to other indole derivatives, this compound likely interacts with receptors involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Biochemical Pathways : It is known to impact pathways related to inflammation and cancer progression, suggesting a role in modulating immune responses and tumor growth.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown activity against:

  • Mycobacterium tuberculosis : Exhibiting significant inhibitory effects, this compound could be a candidate for further development against tuberculosis.
  • Staphylococcus aureus : Including methicillin-resistant strains (MRSA), indicating its potential as a treatment option for resistant infections.

The minimum inhibitory concentrations (MICs) for these pathogens have been reported at levels comparable to established antibiotics, suggesting that this compound could serve as a valuable addition to antimicrobial therapies .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : By interfering with the normal cell cycle, it can prevent cancer cell proliferation.
  • Induction of Apoptosis : Mechanistic studies have shown that it activates apoptotic pathways, leading to programmed cell death in various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotes
1-(6-methyl-1H-indol-3-yl)ethanoneLacks chlorineModerate antimicrobial activityLess reactive
2-chloro-1-(1H-indol-3-yl)ethanoneSimilar structure without methyl groupLower anticancer activityLess effective
2-chloro-1-(5-methyl-1H-indol-3-yl)ethanoneMethyl group positioned differentlyVariable activityDifferent chemical properties

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of indole compounds, including 2-chloro variants, exhibited superior antibacterial and antifungal activities compared to their non-chlorinated counterparts. The presence of chlorine and methyl groups was crucial for enhancing these activities .
  • Cancer Cell Studies : In vitro studies using various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at specific concentrations. The results indicated a dose-dependent response, underscoring its potential as an anticancer agent .

Q & A

Q. What are the key synthetic routes for 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone?

The compound is synthesized via coupling reactions using intermediates like 2-chloro-1-(6-methyl-1H-indol-3-yl)-ethanone with amines or other nucleophiles. For example, in the synthesis of Pygo2 inhibitors, Na₂CO₃ is used to facilitate coupling under reflux conditions . Alkylation methods involving biphasic systems (e.g., acetone/potassium carbonate) are also effective for similar ethanone derivatives, with yields optimized via HPLC monitoring .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on ¹H/¹³C NMR, LC/MS, and high-resolution mass spectrometry (HRMS). NMR identifies indole ring protons (δ 7.0–7.5 ppm) and the ethanone carbonyl (δ ~190–200 ppm for ¹³C). HRMS (exact mass: 207.0572) resolves molecular ion peaks . Purity is assessed via HPLC (>95% by area) .

Q. What safety precautions are necessary during handling?

Store at -20°C under inert atmosphere to prevent degradation . Use chemical fume hoods, wear PPE (gloves, goggles), and avoid skin contact due to H314 hazards (skin corrosion) . Dispose of waste via inert absorbents (e.g., sand) to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized in its synthesis?

Biphasic liquid-solid systems (e.g., acetone/K₂CO₃) enhance alkylation efficiency by stabilizing reactive intermediates. Temperature control (60°C) and catalytic KI improve reaction rates. HPLC monitoring ensures reaction progression, with yields ranging from 44–78% . For coupling reactions, Na₂CO₃ in refluxing solvents (e.g., DCM) achieves >80% conversion .

Q. How to resolve contradictions in reported molecular data?

Discrepancies in molecular weight (e.g., 207.6562 vs. 207.0572) arise from isotopic variations or analytical methods. Validate using HRMS (e.g., exact mass 207.0572 ) and cross-check synthetic intermediates (e.g., C₁₁H₁₀ClNO purity via elemental analysis) .

Q. What methodologies assess its biological activity in cancer research?

In prostate cancer studies, the compound is derivatized into inhibitors (e.g., JBC117) and tested via ELISA for binding affinity . In vivo efficacy is evaluated using xenograft models, with pharmacokinetic parameters (e.g., IC₅₀) determined via LC-MS/MS .

Q. How does structural modification influence its stability and reactivity?

Substituents on the indole ring (e.g., 6-methyl) enhance steric stability, reducing decomposition under acidic conditions. Stability studies under varying pH/temperature (e.g., 25–60°C) reveal optimal storage at -20°C . Reactivity with nucleophiles (e.g., amines) is pH-dependent, with Na₂CO₃ mitigating side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone

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